molecular formula C19H22N2O6S B14953269 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B14953269
M. Wt: 406.5 g/mol
InChI Key: YLNAPVSHPHZPTI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that features a benzodioxin ring fused with a sulfonyl and glycinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its combination of a benzodioxin ring with sulfonyl and glycinamide functionalities, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C19H22N2O6S/c1-3-25-15-5-7-16(8-6-15)28(23,24)21(2)13-19(22)20-14-4-9-17-18(12-14)27-11-10-26-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)

InChI Key

YLNAPVSHPHZPTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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